
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide
Übersicht
Beschreibung
“N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” isO=C(N(C)C)COC1=C(C=CC=C1)C(CC)=O . The InChI is 1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology
Kennedy (2001) provides an update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives, highlighting the commercial importance and the added knowledge over the years on the biological consequences of exposure. The study reviews each chemical individually, considering data for the past 14 years and expanding on the environmental toxicology of these materials (Kennedy, 2001).
Pharmacodynamic and Pharmacokinetic Properties
Campoli-Richards et al. (1986) discuss the synthetic compound Inosine pranobex, formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, noting its antiviral and antitumor activities derived from an immunomodulating effect. This review emphasizes the need for further well-controlled studies to establish the efficacy of Inosine pranobex in treating various diseases and infections (Campoli-Richards, Sorkin, & Heel, 1986).
Environmental Toxicology and Degradation Pathways
Qutob et al. (2022) focus on the degradation of acetaminophen by advanced oxidation processes, examining the kinetics, mechanisms, by-products, and proposed degradation pathways. The study highlights the environmental concern posed by acetaminophen and its by-products, emphasizing the need for enhanced degradation techniques (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Medicinal Chemistry Applications
Al-Ostoot et al. (2021) conduct a literature survey on the chemical diversity of phenoxy acetamide and its derivatives, exploring their pharmacological significance. This comprehensive review suggests an opportunity for chemists to design new derivatives of phenoxy acetamide, potentially enhancing safety and efficacy in medical applications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).
Novel Mechanisms of Action and Toxicity
Sharma et al. (2018) provide a detailed review on non-fentanyl novel synthetic opioid receptor agonists, focusing on the chemistry and pharmacology of N-substituted benzamides and acetamides. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to detect new substances early in toxicological samples (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZQZAHCYWDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



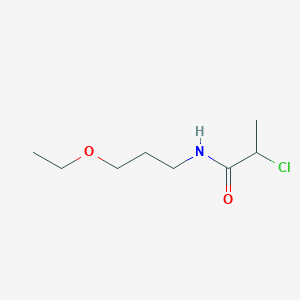
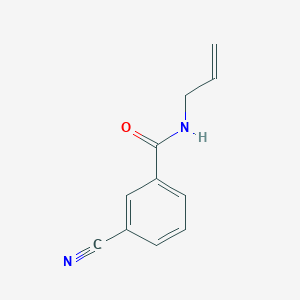
![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)
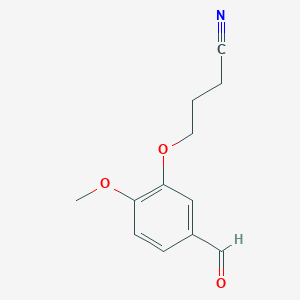
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

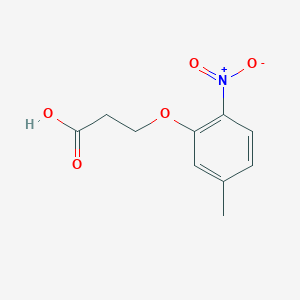
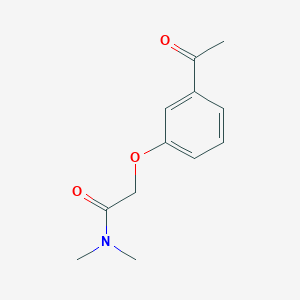
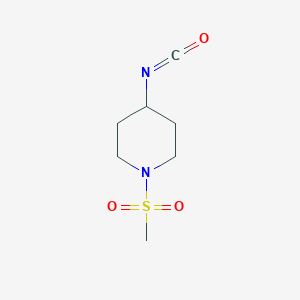


![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)